molecular formula C9H9N3O2S B1523107 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1152599-54-6

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1523107
CAS No.: 1152599-54-6
M. Wt: 223.25 g/mol
InChI Key: NSJBEOGHKCBXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a pyrazole moiety, suggesting diverse pharmacological properties.

  • Molecular Formula : C₈H₈N₄O₂S
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 1339381-50-8

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antidiabetic Effects

Emerging evidence suggests that thiazole derivatives may have protective effects against diabetes mellitus (DM). In a study involving diabetic rats, administration of thiazole derivatives resulted in improved insulin sensitivity and lipid profiles while reducing inflammatory markers . These findings highlight the potential of this compound as a therapeutic agent for managing diabetes.

Antiviral Activity

The antiviral properties of thiazole compounds have been explored, particularly in relation to flavivirus infections. Compounds structurally related to this compound have shown promising results in inhibiting viral replication in vitro. A specific study reported that certain thiazole derivatives exhibited over 50% inhibition of yellow fever virus replication at concentrations around 50 µM . This suggests potential applications in antiviral drug development.

The biological activities of this compound are likely mediated through multiple pathways:

  • Antioxidant Mechanism : By scavenging free radicals, the compound may protect cellular components from oxidative damage.
  • Regulation of Metabolic Pathways : Its influence on insulin sensitivity could involve modulation of glucose metabolism and lipid profiles.
  • Inhibition of Viral Enzymes : The structural features of thiazoles may allow them to interact with viral proteins, hindering their function.

Case Studies

StudyFindings
Antioxidant Activity Thiazole derivatives effectively reduced ROS levels in cell cultures, indicating strong antioxidant capacity .
Diabetes Management Administration of thiazole derivatives improved glucose metabolism and lipid profiles in diabetic rat models .
Antiviral Properties Significant inhibition of yellow fever virus replication was observed at concentrations of 50 µM .

Properties

IUPAC Name

4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-7(9(13)14)15-8(11-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBEOGHKCBXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN(N=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.